molecular formula C25H23BrN2OS B2515749 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide CAS No. 681274-34-0

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2515749
CAS No.: 681274-34-0
M. Wt: 479.44
InChI Key: QBJCBRXAHXWBIP-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 1-position with a 4-bromobenzyl group and at the 3-position with a sulfanyl (thioether) moiety. The acetamide side chain is linked to a 2,3-dimethylphenyl group. The 2,3-dimethylphenyl acetamide moiety is structurally analogous to pesticidal compounds (e.g., 2-chloro-N-(2,3-dimethylphenyl)acetamide derivatives) but differs in the absence of chloro substitution and the presence of an indole-thioether system .

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2OS/c1-17-6-5-8-22(18(17)2)27-25(29)16-30-24-15-28(23-9-4-3-7-21(23)24)14-19-10-12-20(26)13-11-19/h3-13,15H,14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJCBRXAHXWBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multiple steps involved in the synthesis. Additionally, purification techniques such as chromatography and recrystallization would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may demonstrate anticancer properties. For instance, related indole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The presence of the sulfanyl group is often associated with enhanced antimicrobial activity. Compounds featuring similar moieties have been tested against a range of bacterial strains, showing significant inhibition .
  • Anti-inflammatory Effects : Some derivatives of indole compounds are known for their anti-inflammatory properties, potentially making this compound a candidate for further investigation in inflammatory disease models .

Case Studies

Several studies have explored the biological implications of compounds structurally related to 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide:

  • Anticancer Screening : In a study examining a library of indole derivatives, certain compounds demonstrated potent activity against multicellular spheroids derived from cancer cells. The structure-activity relationship indicated that specific substitutions on the indole ring significantly influenced anticancer efficacy .
  • Antimicrobial Testing : A series of thiazole-linked compounds were synthesized and tested for antibacterial activity. The results indicated that compounds containing sulfanyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
  • Inflammatory Response Modulation : Research into similar indole derivatives has shown their potential in modulating inflammatory pathways, suggesting that this compound could be further studied for its therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The bromophenyl group may enhance the compound’s binding affinity and specificity, while the dimethylphenylacetamide group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns: Halogens and Sulfur Groups

  • Fluorinated Analog ():
    The compound N-(2,3-dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide replaces bromine with fluorine and sulfanyl (-S-) with sulfonyl (-SO₂-). Fluorine’s electronegativity may enhance metabolic stability compared to bromine, while the sulfonyl group increases polarity and hydrogen-bonding capacity. This could reduce lipophilicity (lower logP) compared to the bromo-sulfanyl target compound .

  • Dichlorophenyl Acetamide (): The structure 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide lacks the indole system but shares the acetamide linkage. Crystallographic data show dihedral angles between aromatic rings (54.8°–77.5°) influencing molecular packing, suggesting conformational flexibility differences compared to the target compound’s rigid indole core .

Functional Group Impact on Bioactivity

  • Sulfanyl vs. Sulfonyl/Sulfonamide:
    The sulfanyl group in the target compound may offer reduced oxidative stability compared to sulfonyl analogs but could serve as a pharmacophore for covalent interactions (e.g., disulfide formation). In contrast, sulfonyl groups in and dichlorophenyl derivatives () enhance hydrogen-bonding networks, as seen in crystal structures with R₂²(10) dimer motifs .

  • Bromophenyl vs. Fluorine’s smaller size and electronegativity favor metabolic resistance, as seen in pharmaceuticals like goxalapladib (), which uses trifluoromethyl groups for enhanced stability .

Acetamide Linkage Comparisons

  • Pesticidal Analogues ():
    Compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide share the 2,3-dimethylphenyl acetamide motif but replace the indole-sulfanyl system with chloro and isopropyl groups. The target compound’s indole-thioether system may confer distinct bioactivity, possibly targeting enzymes beyond pesticidal applications (e.g., kinase inhibition) .

  • Goxalapladib (): This atherosclerosis drug contains a naphthyridine-acetamide core with fluorinated substituents.

Structural and Pharmacokinetic Data Table

Compound Substituents (Benzyl/S-group) Molecular Weight (g/mol) Predicted logP Key Structural Features Potential Applications
Target Compound 4-Br / S- ~483.4 ~4.2 Indole-thioether, dimethylphenyl Antimicrobial, kinase inhibition
Compound (Fluoro-Sulfonyl) 4-F / SO₂- ~468.5 ~3.8 Indole-sulfonyl, dimethylphenyl Enzyme inhibition
Dichlorophenyl Acetamide () 3,4-Cl₂ / - ~393.2 ~3.5 Dichlorophenyl, pyrazolone Ligand synthesis, coordination
2-Chloro-N-(2,3-dimethylphenyl)acetamide Cl / - ~227.7 ~2.9 Chloro, dimethylphenyl Pesticide

Biological Activity

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a synthetic compound notable for its complex structure and potential biological activities. This compound incorporates an indole moiety, a sulfanyl group, and an acetamide structure, which may contribute to its therapeutic potential in various medical applications. Its molecular formula is C23H25BrN2OS, with a molecular weight of approximately 479.44 g/mol.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the indole and thiazole intermediates, followed by coupling reactions. The choice of solvents and reaction conditions significantly influences the yield and purity of the final product.

Table 1: Key Structural Features

FeatureDescription
Indole MoietyProvides potential for biological activity
Sulfanyl GroupMay enhance interactions with biological targets
Acetamide StructureContributes to stability and solubility

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar indole derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the sulfanyl group in related compounds has been linked to antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against microbial strains remains to be fully characterized.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects against oxidative stress-induced neuroinflammation, a common feature in neurodegenerative diseases.

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxic effects of related indole derivatives on human cancer cell lines, it was observed that certain substitutions on the phenyl ring significantly enhanced cytotoxicity (IC50 values below those of standard chemotherapeutics like doxorubicin) . The mechanism involved hydrophobic interactions with target proteins, leading to effective inhibition of cancer cell proliferation.
  • Antimicrobial Activity : Another study focused on thiazole derivatives demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests a potential for this compound in antimicrobial applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymes and Receptors : The indole moiety can interact with various enzymes and receptors, modulating their activity.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

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